molecular formula C19H17N3O2 B606638 (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide CAS No. 289494-16-2

(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide

Cat. No. B606638
M. Wt: 319.36
InChI Key: RDQWQMVBBQKHGH-QURGRASLSA-N
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Description

Potent and selective aryl hydrocarbon receptor (AhR) antagonist
CHD-5 is selective aryl hydrocarbon receptor (AhR) antagonist.

Scientific Research Applications

1. Crystal Structure Analysis

  • The study of N-tosylacrylamide compounds, closely related to (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, reveals insights into their crystal structures. These structures exhibit specific inclinations and orientations of various rings, which are essential for understanding the molecular conformations and potential applications in material science and molecular engineering (Cheng et al., 2016).

2. Anti-Bacterial Activities

  • Research on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrates significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This suggests potential applications in developing new antimicrobial agents (Siddiqa et al., 2022).

3. Neuroinflammation Imaging

  • A study on [11C]CPPC, a derivative of furan-2-carboxamide, highlights its use as a PET radiotracer for imaging reactive microglia and disease-associated microglia in neuroinflammation. This application is particularly relevant in researching neuropsychiatric disorders, offering a noninvasive tool for studying neuroinflammation and developing new therapeutics (Horti et al., 2019).

4. Bio-Imaging Applications

  • A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for detecting Cd2+ and CN− ions. It has shown promise in bio-imaging applications in live cells and zebrafish larvae, indicating its potential in environmental monitoring and biological studies (Ravichandiran et al., 2020).

5. Synthesis and Reactivity in Organic Chemistry

  • The synthesis and reactivity of various furan-2-carboxamide derivatives, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlight their potential use in organic synthesis. These compounds undergo various electrophilic substitution reactions, demonstrating their versatility in chemical transformations (Aleksandrov & El’chaninov, 2017).

properties

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWQMVBBQKHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040171
Record name 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide

CAS RN

289494-16-2
Record name 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 289494-16-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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